Brevinin-1-RAA7 peptide precursor
Description
Brevinin-1-RAA7 is a member of the brevinin family, a class of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of frogs in the genus Rana. These peptides are synthesized as larger precursor proteins that undergo post-translational modifications to release the mature bioactive peptide . The precursor structure includes:
- A signal peptide: Responsible for directing the nascent peptide to secretory pathways.
- A dibasic cleavage site (e.g., Lys-Arg or Arg-Arg): Recognized by prohormone convertases for proteolytic processing .
- The mature peptide sequence: Characterized by a conserved C-terminal disulfide bridge (Cys-X₁-X₂-Cys motif), which stabilizes its amphipathic α-helical structure critical for membrane disruption .
Brevinin-1-RAA7 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi (e.g., Candida albicans), and hemolytic effects on erythrocytes . Its mechanism involves pore formation in microbial membranes, driven by electrostatic interactions between the cationic peptide and anionic phospholipids.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRVAANVLPTVFCAITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
*Subfamilies defined in Simmaco et al. (1994) based on structural/functional clustering .
Key Observations :
- Brevinin-1-RAA7 shares a conserved dibasic cleavage site and disulfide motif with other brevinins (e.g., Brevinin-1E) but differs in residue length and antimicrobial potency.
- Unlike neuropeptide precursors (e.g., dermorphin), brevinin precursors lack opioid motifs but retain signal peptide homology, suggesting divergent evolutionary pathways .
Functional Activities
| Peptide | Antimicrobial Targets | Hemolytic Activity | Unique Properties |
|---|---|---|---|
| Brevinin-1-RAA7 | E. coli, S. aureus, C. albicans | Moderate | Broad-spectrum, salt-sensitive |
| Brevinin-2E | P. aeruginosa, B. subtilis | High | Enhanced activity at low pH |
| Esculentin-1 | P. aeruginosa, S. cerevisiae | Low | Antifungal dominance |
| New Subfamily 2* | Gram-negative bacteria | None | Narrow-spectrum, non-hemolytic |
| FMRFamide (fruit fly) | Neuromodulation (no antimicrobial role) | None | Neuropeptide function |
*Data from Simmaco et al. (1994) and phylogenetic analysis in .

Key Observations :
- Brevinin-1-RAA7 and Brevinin-2E exhibit overlapping antibacterial targets but differ in hemolytic potency.
- Esculentin-1 demonstrates superior antifungal activity compared to brevinins, likely due to its elongated helix (46 residues) enhancing membrane penetration .
Evolutionary Phylogenetics
A phylogenetic analysis of peptide precursors (Figure 3 in ) reveals:
- Brevinin precursors cluster with amphibian-specific RFamide peptides (e.g., LPXRFamide) but diverge from vertebrate neuropeptides (e.g., NPFF, GnIH) .
- The dermorphin precursor (neuroactive) shares ancestral signal peptide homology with brevinins, suggesting a common evolutionary origin for amphibian secretory peptides .
Identification Techniques
Modern mass spectrometry (MS) methods (–5) highlight challenges in distinguishing brevinins from similar peptides:
- High-accuracy MS : Narrow precursor mass windows (±10 ppm) reduce false positives but may exclude isoforms with subtle mass shifts (e.g., oxidation variants) .
- LC-MS/MS : Esculentin-1’s larger size (46 residues) complicates fragmentation, requiring advanced algorithms (e.g., PepPre) for reliable identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
